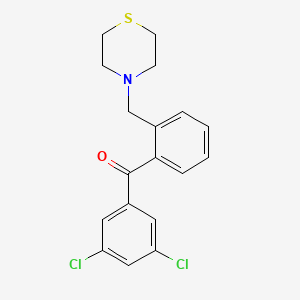

3,5-Dichloro-2'-thiomorpholinomethyl benzophenone

Vue d'ensemble

Description

3,5-Dichloro-2’-thiomorpholinomethyl benzophenone: is an organic compound with the molecular formula C18H17Cl2NOS and a molecular weight of 366.3 g/mol . This compound is characterized by the presence of two chlorine atoms at the 3 and 5 positions of the benzophenone core, and a thiomorpholine ring attached to the 2’ position . It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-2’-thiomorpholinomethyl benzophenone typically involves the following steps:

Formation of the Benzophenone Core: The benzophenone core can be synthesized through the Friedel-Crafts acylation of benzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Chlorination: The benzophenone core is then chlorinated at the 3 and 5 positions using chlorine gas or a chlorinating agent like sulfuryl chloride.

Thiomorpholine Attachment: The final step involves the nucleophilic substitution reaction where thiomorpholine is introduced to the 2’ position of the benzophenone core.

Industrial Production Methods: Industrial production methods for 3,5-Dichloro-2’-thiomorpholinomethyl benzophenone are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 3,5-Dichloro-2’-thiomorpholinomethyl benzophenone can undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring, forming sulfoxides or sulfones.

Reduction: The compound can be reduced at the carbonyl group to form the corresponding alcohol.

Substitution: The chlorine atoms on the benzophenone core can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding alcohols.

Substitution: Various substituted benzophenone derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry: 3,5-Dichloro-2’-thiomorpholinomethyl benzophenone is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new chemical entities and materials .

Biology: In biological research, this compound is used to study the interactions of thiomorpholine-containing molecules with biological targets. It helps in understanding the structure-activity relationships of thiomorpholine derivatives .

Medicine: The compound is investigated for its potential pharmacological properties. It is used in the development of new drugs, particularly those targeting specific enzymes or receptors .

Industry: In the industrial sector, 3,5-Dichloro-2’-thiomorpholinomethyl benzophenone is used in the production of specialty chemicals and advanced materials. It is also used in the formulation of certain coatings and polymers .

Mécanisme D'action

The mechanism of action of 3,5-Dichloro-2’-thiomorpholinomethyl benzophenone involves its interaction with specific molecular targets. The thiomorpholine ring can interact with various enzymes or receptors, modulating their activity. The chlorine atoms and the benzophenone core contribute to the compound’s binding affinity and specificity .

Molecular Targets and Pathways:

Enzymes: The compound can inhibit or activate specific enzymes by binding to their active sites.

Receptors: It can act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Comparaison Avec Des Composés Similaires

3,5-Dichloro-2’-morpholinomethyl benzophenone: Similar structure but with a morpholine ring instead of a thiomorpholine ring.

3,5-Dichloro-2’-piperidinomethyl benzophenone: Contains a piperidine ring instead of a thiomorpholine ring.

3,5-Dichloro-2’-pyrrolidinomethyl benzophenone: Features a pyrrolidine ring instead of a thiomorpholine ring.

Uniqueness: 3,5-Dichloro-2’-thiomorpholinomethyl benzophenone is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties. The sulfur atom in the thiomorpholine ring can participate in unique interactions and reactions that are not possible with other similar compounds .

Activité Biologique

3,5-Dichloro-2'-thiomorpholinomethyl benzophenone is an organic compound with the molecular formula and a molecular weight of 366.3 g/mol. This compound belongs to the benzophenone family and has garnered attention for its biological activity, particularly in pharmacological and environmental contexts. This article explores its biological activity through various research findings, case studies, and data analysis.

Chemical Structure and Properties

The compound features a benzophenone core substituted with chlorine atoms at the 3 and 5 positions and a thiomorpholine group at the 2' position. This unique structure contributes to its distinct biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Interaction : The compound can inhibit or activate enzymes by binding to their active sites.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Biological Activity Overview

Research indicates that derivatives of benzophenone, including this compound, exhibit significant biological activities such as:

- Antioxidant Properties : Studies have shown that benzophenone derivatives can scavenge free radicals and reduce oxidative stress.

- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, suggesting potential applications in antimicrobial formulations.

- Anti-inflammatory Effects : It may modulate inflammatory pathways, impacting conditions related to chronic inflammation.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

-

Antioxidant Activity :

- A study evaluated the antioxidant capacity of various benzophenone derivatives. The results indicated that compounds with electron-withdrawing groups, such as chlorine, enhanced radical scavenging activity compared to their non-substituted counterparts.

-

Antimicrobial Efficacy :

- In vitro assays demonstrated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess its potency.

- Inflammation Modulation :

Data Table: Biological Activity Summary

Toxicological Considerations

While exploring the biological activity of this compound, it is crucial to consider its toxicological profile:

- Acute Toxicity : Studies have highlighted the potential acute toxicity of benzophenone derivatives when exposed to high concentrations. Safety assessments are necessary for any practical applications .

- Environmental Impact : As a widely used UV filter in consumer products, there is concern regarding its bioaccumulation and effects on aquatic life .

Propriétés

IUPAC Name |

(3,5-dichlorophenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2NOS/c19-15-9-14(10-16(20)11-15)18(22)17-4-2-1-3-13(17)12-21-5-7-23-8-6-21/h1-4,9-11H,5-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKGNLHUYZKPFNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC=CC=C2C(=O)C3=CC(=CC(=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70643842 | |

| Record name | (3,5-Dichlorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898782-38-2 | |

| Record name | Methanone, (3,5-dichlorophenyl)[2-(4-thiomorpholinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898782-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,5-Dichlorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.